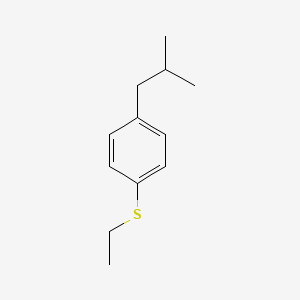

4-iso-Butylphenyl ethyl sulfide

Description

Contextualizing 4-iso-Butylphenyl Ethyl Sulfide (B99878) within Aromatic Thioether Research

Aromatic thioethers are a cornerstone in various fields of chemical research. a2bchem.comfluorochem.co.uk Their utility stems from the unique properties imparted by the sulfur linkage, which can influence fluorescence, and other electronic characteristics. fluorochem.co.uk Research into aromatic thioethers is active, with studies exploring their potential in materials science and medicinal chemistry. a2bchem.comnanomaterchem.com

4-iso-Butylphenyl ethyl sulfide, with its specific substitution pattern, is a representative example of an alkyl-aryl sulfide. Its structure, featuring an ethyl group and a 4-isobutylphenyl group attached to a sulfur atom, provides a model for understanding the interplay between alkyl and aryl moieties in this class of compounds. While specific research on this compound is not extensively published, its chemistry can be inferred from the vast body of knowledge on related aromatic thioethers.

| Property | Value | Source |

| CAS Number | 1314923-23-3 | a2bchem.comfluorochem.co.ukcnreagent.comaablocks.comchemical-suppliers.eu |

| Molecular Formula | C12H18S | a2bchem.com |

| Canonical SMILES | CCSc1ccc(CC(C)C)cc1 | fluorochem.co.uk |

Historical Perspectives in Alkyl-Aryl Sulfide Synthesis and Utility

The synthesis of alkyl-aryl sulfides has a rich history, evolving from classical methods to modern catalytic strategies. Historically, the formation of the carbon-sulfur bond was often achieved through nucleophilic substitution reactions, which sometimes required harsh conditions and had limited functional group tolerance. nih.gov

The advent of transition metal catalysis revolutionized the synthesis of aryl sulfides. nih.gov Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools, allowing for the efficient formation of C-S bonds under milder conditions and with greater precision. nih.govorganic-chemistry.org These advancements have significantly broadened the scope of accessible alkyl-aryl sulfide structures, facilitating their exploration in various applications. More recent developments have even explored metal-free arylation methods using diaryliodonium salts. chemrxiv.org

The general synthetic approaches applicable to this compound would likely involve the coupling of a 4-isobutylthiophenol derivative with an ethyl halide or the reaction of an ethylthiolate with a 4-isobutylphenyl halide. Modern catalytic methods would be favored for their efficiency and selectivity. For instance, a plausible synthesis could involve the copper-catalyzed reaction of 4-isobutylthiophenol with ethyl iodide or the palladium-catalyzed coupling of 4-isobutylphenyl bromide with ethanethiol (B150549).

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfanyl-4-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-4-13-12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZUQXSJFWZXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iso Butylphenyl Ethyl Sulfide

Direct Alkylation Approaches to 4-iso-Butylphenyl Ethyl Sulfide (B99878)

Direct alkylation methods are among the most straightforward strategies for the synthesis of 4-iso-butylphenyl ethyl sulfide. These approaches typically involve the formation of a bond between a sulfur-centered nucleophile derived from the 4-iso-butylphenyl moiety and an ethyl electrophile.

The most common and direct route for synthesizing this compound is through a nucleophilic substitution (SN2) reaction. This method involves the reaction of 4-iso-butylthiophenol with an ethyl halide, such as ethyl bromide or ethyl iodide. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more potent 4-iso-butylthiophenolate nucleophile. This anion then attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the desired sulfide.

The choice of base and solvent is critical for optimizing reaction efficiency and yield. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often employed to facilitate the SN2 pathway.

Table 1: Representative Conditions for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-iso-Butylthiophenol | Ethyl Bromide | K2CO3 | Acetonitrile | 80°C | >95 |

| 4-iso-Butylthiophenol | Ethyl Iodide | NaOH | Ethanol | Reflux | >90 |

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-S bonds, offering milder conditions and broader functional group tolerance compared to classical methods. nih.gov These reactions can be adapted for the synthesis of this compound.

One prominent approach is the copper-catalyzed Ullmann condensation. This reaction could involve coupling a 4-iso-butylphenyl halide (e.g., 4-iso-butyliodobenzene) with ethanethiol (B150549) in the presence of a copper catalyst and a base. Copper(I) salts, often in combination with ligands like 1,10-phenanthroline, are effective in promoting this transformation. organic-chemistry.org

Palladium and nickel-catalyzed reactions have also emerged as powerful tools for aryl sulfide synthesis. nih.govnih.gov For instance, a palladium-catalyzed reaction using a specific ligand like CyPF-t-Bu can couple 4-iso-butylphenyl halides or triflates with ethanethiol, often achieving high turnover numbers. organic-chemistry.org Similarly, nickel catalysts can facilitate the C-S bond formation between aryl iodides and disulfides. nih.gov

Table 2: Comparison of Coupling Reactions for Aryl Sulfide Synthesis

| Catalyst System | Aryl Substrate | Sulfur Source | Key Advantages |

|---|---|---|---|

| CuI / 1,10-phenanthroline | 4-iso-Butylphenyl Iodide | Ethanethiol | Cost-effective metal, well-established method |

| Pd-NHC Complex | 4-iso-Butylphenyl Bromide | Ethanethiol | High catalytic activity for challenging substrates |

| NiBr2(bipy) / Zn | 4-iso-Butylphenyl Iodide | Diethyl Disulfide | Utilizes readily available disulfide reagents |

Alternative Synthetic Routes to this compound

Beyond direct alkylation, alternative strategies provide different pathways to access the this compound scaffold, sometimes offering advantages in terms of starting material availability or reaction mechanism.

Reductive methods offer an indirect approach to sulfide synthesis, typically starting from a more oxidized sulfur-containing precursor. For example, 4-iso-butylphenyl ethyl sulfoxide (B87167) could be synthesized first, followed by a reduction step to yield the target sulfide. The initial sulfoxide can be prepared by the controlled oxidation of 4-iso-butylthiophenol followed by ethylation, or by oxidation of the pre-formed sulfide if a different synthetic logic is employed. Various reducing agents can be used for the sulfoxide-to-sulfide conversion, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) in combination with triphenylphosphine. researchgate.net

Another powerful strategy is reductive cross-coupling. A nickel-catalyzed C-S reductive cross-coupling has been reported for forming alkyl aryl thioethers from alkyl halides and arylthiosilanes, which presents a viable route. organic-chemistry.org In this context, the reaction would involve coupling an ethyl halide with a 4-iso-butylphenylthiosilane.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer high efficiency and atom economy. A three-component reaction for the synthesis of aryl alkyl thioethers has been developed that can be applied to the synthesis of this compound. organic-chemistry.org

This strategy involves the reaction of a 4-iso-butylphenyldiazonium salt, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an alkyl bromide (in this case, ethyl bromide). The reaction is typically promoted by a copper catalyst and proceeds under heating to generate the desired aryl ethyl sulfide in good yields. organic-chemistry.org This method avoids the use of often malodorous thiols.

Catalyst Systems in this compound Synthesis

The choice of catalyst is pivotal in modern C-S bond-forming reactions, dictating the reaction's efficiency, scope, and conditions.

Copper-Based Catalysts : Copper(I) and Copper(II) salts (e.g., CuI, CuSO₄, CuO) are widely used due to their low cost and effectiveness, particularly in Ullmann-type couplings and reactions involving boronic acids. organic-chemistry.org The addition of ligands like 1,10-phenanthroline can significantly enhance catalytic activity.

Palladium-Based Catalysts : Palladium complexes are highly effective for C-S cross-coupling, offering remarkable efficiency and functional group tolerance. The activity is highly dependent on the choice of ligand, with N-heterocyclic carbenes (NHCs) and bulky phosphine (B1218219) ligands like CyPF-t-Bu enabling the coupling of less reactive aryl chlorides and bromides. organic-chemistry.org

Nickel-Based Catalysts : Nickel catalysts provide a cost-effective alternative to palladium and exhibit unique reactivity. nih.gov Systems like bipyridyl nickel(II) bromide can catalyze C-S coupling reactions involving disulfides or arylthiosilanes. nih.govorganic-chemistry.org

Cobalt-Based Catalysts : Cobalt complexes have also been shown to effectively catalyze the coupling of aryl halides with thiols under mild conditions, presenting another potential avenue for the synthesis of this compound. organic-chemistry.org

Table 3: Overview of Catalyst Systems in Aryl Sulfide Synthesis

| Metal | Common Ligands | Reaction Type | Substrates |

|---|---|---|---|

| Copper | 1,10-Phenanthroline, None | Ullmann, Chan-Lam, MCR | Aryl Halides, Arylboronic Acids, Diazonium Salts |

| Palladium | NHCs, Phosphines (e.g., CyPF-t-Bu) | Buchwald-Hartwig type | Aryl Halides, Aryl Triflates |

| Nickel | Bipyridine | Reductive Coupling | Aryl Halides |

Transition Metal Catalysis for C-S Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways for the formation of C-S bonds. Various transition metals, including palladium, copper, and nickel, have been successfully employed to catalyze the coupling of aryl halides or their equivalents with thiols.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the synthesis of aryl sulfides. These reactions typically involve the coupling of an aryl halide (e.g., 4-isobutylphenyl bromide or iodide) with ethanethiol in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed to facilitate this transformation.

A general reaction scheme is as follows:

4-iso-Butylphenyl-X + CH₃CH₂SH --(Pd catalyst, Ligand, Base)--> 4-iso-Butylphenyl-S-CH₂CH₃ + HX

(X = Br, I)

Table 1: Palladium-Catalyzed Synthesis of Aryl Ethyl Sulfides (Analogous Examples)

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| p-Tolyl iodide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 85 |

Copper-Catalyzed Cross-Coupling (Ullmann Condensation):

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is a classical and still widely used method for the synthesis of aryl sulfides. This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures. Modern advancements have led to the development of milder and more efficient catalytic systems.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for C-S cross-coupling reactions. Nickel catalysis can often be effective for less reactive aryl chlorides and can exhibit unique reactivity patterns. The reaction conditions are generally similar to those of palladium-catalyzed systems, employing a nickel catalyst, a ligand, and a base.

Table 2: Nickel-Catalyzed Synthesis of Aryl Ethyl Sulfides (Analogous Examples)

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| p-Tolyl chloride | NiCl₂(dppe) | K₃PO₄ | DMF | 120 | 24 | 78 |

Organocatalysis in the Synthesis of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant attention as a powerful tool in organic synthesis. In the context of C-S bond formation, organocatalytic methods offer a metal-free alternative to traditional transition metal-catalyzed reactions.

Photocatalysis using organic dyes has emerged as a promising strategy for the synthesis of aryl sulfides. These reactions typically proceed via the generation of radical intermediates under visible light irradiation. For instance, an aryl diazonium salt derived from 4-isobutylaniline could potentially react with an ethylthio radical source in the presence of an organic photosensitizer.

While specific examples for the synthesis of this compound using organocatalysis are not well-documented, the general principles of photocatalytic C-S bond formation can be applied. These methods often offer mild reaction conditions and high functional group tolerance.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis is of paramount importance for the development of sustainable and environmentally friendly processes. Key aspects of green chemistry in the synthesis of this compound include the use of benign solvents, minimizing waste, and maximizing reaction efficiency.

Solvent-Free and Aqueous Medium Approaches

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous organic solvents. To this end, developing synthetic methods that can be performed in the absence of a solvent or in environmentally benign solvents like water is highly desirable.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. For the synthesis of aryl sulfides, solvent-free conditions can be achieved, for example, by heating a mixture of the aryl halide, thiol, and a solid-supported catalyst or by using microwave irradiation to promote the reaction.

Aqueous Medium Synthesis:

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While organic reactants are often poorly soluble in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Copper-catalyzed C-S coupling reactions have been successfully performed in water, offering a greener alternative to traditional organic solvents.

Table 3: Green Synthesis Approaches for Aryl Sulfides (Analogous Examples)

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| Solvent-Free | Phenyl iodide, Ethanethiol | K₂CO₃, Microwave | None | 85 |

Atom Economy and Reaction Efficiency Considerations

Atom Economy:

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. A reaction with high atom economy is one that generates minimal waste.

For the synthesis of this compound from 4-isobutylphenyl bromide and ethanethiol via a substitution reaction, the atom economy can be calculated as follows:

Reaction: 4-iso-Butylphenyl-Br + CH₃CH₂SH + Base → 4-iso-Butylphenyl-S-CH₂CH₃ + Base·HBr

Molecular Weight of this compound (C₁₂H₁₈S): 194.34 g/mol

Molecular Weight of 4-iso-Butylphenyl bromide (C₁₀H₁₃Br): 213.11 g/mol

Molecular Weight of Ethanethiol (C₂H₆S): 62.13 g/mol

Molecular Weight of a typical base, e.g., Sodium Hydroxide (NaOH): 40.00 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (194.34 / (213.11 + 62.13 + 40.00)) x 100 ≈ 61.6%

This calculation demonstrates that a significant portion of the reactant mass does not end up in the final product, highlighting the importance of choosing reactions and reagents that maximize atom economy.

Reaction Efficiency:

Reaction Mechanisms and Chemical Transformations of 4 Iso Butylphenyl Ethyl Sulfide

Mechanistic Studies of 4-iso-Butylphenyl Ethyl Sulfide (B99878) Formation

The synthesis of aryl sulfides, including 4-iso-butylphenyl ethyl sulfide, can be achieved through several methods, often involving transition metal catalysis. nih.gov These reactions are crucial for creating the carbon-sulfur (C-S) bond that defines this class of compounds.

The formation of aryl sulfides is often facilitated by transition metal catalysts that can withstand deactivation by sulfur compounds. nih.gov While specific mechanistic studies for this compound are not extensively detailed in publicly available literature, the general mechanism for the formation of aryl sulfides often involves the reaction of an aryl halide or a related derivative with a thiol in the presence of a catalyst.

A potential pathway for the synthesis of this compound could involve the coupling of 4-isobutylthiophenol with an ethyl halide or the reaction of an activated 4-isobutylphenyl derivative with ethanethiol (B150549). Metal-catalyzed processes, such as those employing copper or palladium, are common for forming aryl C-S bonds. nih.govorganic-chemistry.org For instance, a copper(I)-carboxylate complex has been shown to catalyze the cross-coupling of aryl boronic acids with thioimides, proceeding through a proposed Cu(I)-Cu(III) catalytic cycle. nih.gov

The thermodynamics of sulfide formation have been compiled in resources such as the U.S. Bureau of Mines Bulletin, which provides data on the heat capacities, entropies, and enthalpies of formation for various sulfides. unt.edu The kinetics of C-S bond formation are highly dependent on the specific reactants, catalysts, and reaction conditions. For example, the arylation of zinc thiolates in the presence of a monodentate phosphine (B1218219) ligand has been found to facilitate C-S bond formation. nih.gov The choice of solvent and temperature also plays a critical role in the reaction rate and yield.

Oxidative Transformations of the Sulfide Linkage in this compound

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are significant as they alter the chemical properties and potential biological activity of the molecule.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-studied transformation. acsgcipr.org Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common choice due to its environmental compatibility. researchgate.netnih.gov The selectivity of the oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the reaction conditions and the choice of catalyst. acsgcipr.orgorganic-chemistry.org

For instance, the oxidation of sulfides with 30% hydrogen peroxide can yield sulfoxides or sulfones, and the choice of catalyst, such as tantalum carbide or niobium carbide, can direct the reaction towards the desired product. organic-chemistry.orgorganic-chemistry.org Metal-free oxidation methods have also been developed, using reagents like urea-hydrogen peroxide and phthalic anhydride. organic-chemistry.org

The oxidation of this compound would first yield 4-iso-butylphenyl ethyl sulfoxide. Further oxidation would then produce 4-iso-butylphenyl ethyl sulfone.

Table 1: Oxidation Products of this compound

| Starting Material | Oxidation Product |

|---|---|

| This compound | 4-iso-Butylphenyl ethyl sulfoxide |

The oxidation of thioethers to sulfoxides by hydroxyl radicals is a complex process that can be influenced by the presence of molecular oxygen. acs.org The mechanism of sulfide oxidation with peroxides is generally believed to involve an electrophilic attack of the peroxide oxygen on the sulfur atom. nih.gov

Kinetic studies have shown that the oxidation of sulfides is often a second-order reaction. nih.gov The rate of oxidation can be significantly influenced by the electronic properties of the substituents on the aryl ring. In the case of aryl thioethers, electron-donating groups can increase the rate of oxidation by hydrogen peroxide, although the reaction can still be slow under near-physiological conditions. nih.gov On the other hand, hypochlorite (B82951) is a much more potent oxidant for thioethers, with reaction half-lives in the range of seconds to minutes. nih.govacs.org

Catalytic systems, such as those using Ti-containing zeolites, can facilitate the oxidation of thioethers. researchgate.netrsc.org In such systems, the oxidation of the thioether to the sulfoxide can sometimes occur as a non-catalyzed solution reaction, while the subsequent oxidation of the sulfoxide to the sulfone is often catalyst-dependent. researchgate.netrsc.org

Cleavage and Derivatization of the C-S Bond in this compound

The carbon-sulfur bond in thioethers can be cleaved under various conditions, allowing for further derivatization of the molecule. mdpi.comorganic-chemistry.org This C-S bond cleavage is a key step in many synthetic transformations. rsc.org

Metal-free methods for C-S bond cleavage have been developed, utilizing reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.comorganic-chemistry.org For example, NCS can mediate the cleavage of C(sp³)–S bonds in thioethers to produce aryl aldehydes. mdpi.com The choice of solvent can influence the reaction outcome, with chloroform (B151607) favoring aldehyde formation and fluorobenzene (B45895) leading to dithioacetals. mdpi.com

Another approach involves the use of N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) for the selective cleavage of C(sp³)–S bonds to synthesize unsymmetrical disulfides. organic-chemistry.org Mechanistic studies suggest that these reactions proceed through the formation of halosulfonium intermediates. organic-chemistry.org

Photochemical methods can also be employed to cleave the C-S bond in alkyl and benzyl (B1604629) sulfides, typically resulting in homolytic bond cleavage to form radical intermediates. researchgate.net Furthermore, radical-based C-S bond cleavage is a known process in certain enzymatic reactions. nih.gov

The cleavage of the C-S bond in this compound would likely result in fragments that could be further functionalized. For example, cleavage of the ethyl-sulfur bond could lead to 4-isobutylthiophenol, while cleavage of the aryl-sulfur bond would generate ethanethiol and a 4-isobutylphenyl-containing fragment.

Table 2: Potential C-S Bond Cleavage Products of this compound

| Bond Cleaved | Potential Products |

|---|---|

| Ethyl-Sulfur | 4-isobutylthiophenol + Ethyl fragment |

Catalytic Hydrogenolysis of the Sulfide Moiety

The catalytic hydrogenolysis of aryl sulfides, including this compound, involves the cleavage of the carbon-sulfur (C–S) bond in the presence of a catalyst and a hydrogen source. This process is of significant interest for the desulfurization of fuels and chemical feedstocks. The general reaction can be represented as the conversion of the aryl sulfide to an arene and an alkane.

The reactivity of aryl ethers in hydrogenolysis, which involves the cleavage of C-O bonds, has been studied more extensively than that of aryl sulfides. kiku.dk However, the principles can be extended to C-S bond cleavage. These reactions typically require high temperatures and pressures and often suffer from poor selectivity, leading to a mixture of products. kiku.dk For instance, competing reactions can include hydrogenation of the aromatic ring. kiku.dk

Recent advancements have focused on developing more selective and efficient catalytic systems that operate under milder conditions. For example, soluble nickel catalysts have shown promise in the selective hydrogenolysis of the aromatic C-O bonds in aryl ethers, forming arenes and alcohols exclusively, without arene ring hydrogenation. kiku.dk While specific studies on the catalytic hydrogenolysis of this compound are not prevalent in the reviewed literature, the behavior of other aryl sulfides suggests that similar nickel-based or other transition metal-based catalysts could be effective.

The mechanism for the transition metal-catalyzed hydrogenolysis of aryl sulfides generally involves the following key steps:

Oxidative Addition: The aryl sulfide coordinates to the metal center, followed by the cleavage of the aryl C–S bond and oxidative addition of the aryl group and the thioethyl group to the metal.

Hydrogenolysis: The resulting metal-aryl-thioethyl complex reacts with hydrogen. This step can proceed through various pathways, including hydrogenolysis of the metal-sulfur bond and the metal-carbon bond.

Reductive Elimination: The final step involves the reductive elimination of the hydrocarbon products (isobutylbenzene and ethane) and regeneration of the active catalyst.

The efficiency and selectivity of the hydrogenolysis are highly dependent on the choice of catalyst, ligand, hydrogen source, and reaction conditions such as temperature and pressure.

Reactivity of the Aromatic Ring in this compound

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is influenced by the two substituents present: the iso-butyl group and the ethylthio group (-SEt).

The ethylthio group is an ortho-, para-directing activator. libretexts.org The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. This resonance donation outweighs the inductive electron-withdrawing effect of the sulfur atom.

The iso-butyl group is also an ortho-, para-directing activator, albeit a weak one. ucalgary.ca It activates the ring through an inductive effect, donating electron density to the aromatic system.

In this compound, these two groups are para to each other. Their directing effects will therefore be cooperative, directing incoming electrophiles to the positions ortho to each substituent. msu.edu Specifically, substitution will be directed to positions 2 and 3 (and symmetrically 5 and 6) on the benzene (B151609) ring.

Common electrophilic aromatic substitution reactions that this compound could undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives, with the nitro group entering at the positions ortho to the activating groups.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding halogenated products.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups onto the aromatic ring, again directed by the existing substituents.

The specific outcome of these reactions, including the ratio of ortho isomers, would depend on the reaction conditions and the nature of the electrophile.

Stereochemical Aspects of Reactions Involving this compound

Enantioselective Synthesis and Chiral Induction

While this compound itself is achiral, reactions involving this compound can lead to the formation of chiral products, particularly through modifications at the sulfur atom or the ethyl group. The enantioselective synthesis of chiral sulfides is a significant area of research due to the importance of such compounds as synthetic intermediates and in biologically active molecules. acs.org

One common approach to introduce chirality is through the enantioselective oxidation of the sulfide to a sulfoxide. This transformation creates a stereogenic center at the sulfur atom. A variety of chiral catalysts, often based on transition metals like titanium, vanadium, or iron, in combination with chiral ligands, have been developed for this purpose. nih.gov For instance, titanium complexes of chiral 1,2-diarylethane-1,2-diols have been shown to be effective catalysts for the asymmetric oxidation of sulfides, achieving high enantioselectivities (ee's). nih.gov

Another strategy for the enantioselective synthesis of chiral sulfides involves the catalytic electrophilic thiolation of alkenes . acs.orgacs.orgelsevierpure.com While this would not directly synthesize this compound, it represents a general method for creating chiral sulfides. In these reactions, a chiral catalyst, such as a chiral bifunctional selenide, can control the stereochemical outcome of the addition of a sulfur-containing group and another functional group across a double bond. acs.orgresearchgate.net

Chiral induction can also be achieved in reactions where this compound acts as a nucleophile or is part of a larger chiral molecule. If the substrate or reagent in a reaction with this compound is chiral, it can influence the stereochemical outcome of the reaction, leading to the formation of one enantiomer or diastereomer in excess.

A hypothetical enantioselective synthesis of a chiral derivative of this compound is presented in the table below, based on general methodologies.

| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product | Expected Outcome |

| Asymmetric Oxidation | Titanium/Chiral Diol Complex | (R)- or (S)-4-iso-Butylphenyl ethyl sulfoxide | High enantiomeric excess (ee) |

| Kinetic Resolution | Chiral Oxidizing Agent | Unreacted (R)- or (S)-4-iso-Butylphenyl ethyl sulfide and the corresponding sulfoxide | Enantioenriched sulfide and sulfoxide |

Diastereoselective Control in Chemical Transformations

Diastereoselective control becomes relevant when a reaction involving this compound creates a new stereocenter in a molecule that already contains one or more stereocenters. The goal of diastereoselective reactions is to favor the formation of one diastereomer over the others.

For example, if the ethyl group of this compound were to be functionalized at the α-carbon (the carbon adjacent to the sulfur), and this process created a new stereocenter, the presence of a chiral auxiliary or a chiral catalyst could direct the approach of the incoming reagent to favor the formation of one diastereomer. The diastereoselectivity of such reactions is often influenced by steric and electronic factors.

One general method for achieving diastereoselectivity in the functionalization of sulfides is through the use of an α-lithiated sulfide. The configuration of the C-Li bond can be thermodynamically favored, allowing for the diastereoselective functionalization of the sulfide. capes.gov.br

Furthermore, the sulfa-Michael addition of thiolates to enantiopure 2-sulfinyl dienes has been shown to proceed with high diastereoselectivity, leading to either anti or syn products depending on the reaction conditions. acs.org While this specific example does not directly involve this compound, it illustrates a general principle of achieving diastereocontrol in reactions involving sulfides.

The table below outlines a hypothetical scenario for diastereoselective control in a reaction involving a derivative of this compound.

| Starting Material | Reaction | Chiral Influence | Potential Diastereomeric Products | Expected Selectivity |

| A chiral aldehyde | Addition of the α-lithio derivative of this compound | The stereocenter on the aldehyde | syn and anti β-hydroxy sulfides | One diastereomer is favored |

| 4-iso-Butylphenyl ethyl sulfoxide (chiral) | α-alkylation | The stereocenter at the sulfur atom | Diastereomeric α-alkylated sulfoxides | One diastereomer is favored |

Structural Analogs and Derivatives of 4 Iso Butylphenyl Ethyl Sulfide

Synthesis of Substituted 4-iso-Butylphenyl Ethyl Sulfide (B99878) Analogs

The synthesis of analogs by modifying the sulfide portion of the molecule is a primary strategy for probing the impact of sterics and electronics around the sulfur atom.

The ethyl group of 4-iso-butylphenyl ethyl sulfide can be systematically replaced with other alkyl groups to study the effect of chain length and branching. The most common method for synthesizing these sulfides is analogous to the Williamson ether synthesis. This involves the S-alkylation of a thiolate anion with an appropriate alkyl halide.

The general preparation begins with 4-iso-butylbenzenethiol, which is deprotonated by a base (e.g., sodium hydroxide) to form the corresponding sodium 4-iso-butylbenzenethiolate. This nucleophilic thiolate then reacts with an alkyl halide via an SN2 mechanism to yield the desired sulfide. libretexts.org This method allows for the introduction of various alkyl groups, from simple methyl and propyl chains to more complex branched structures.

Table 1: Synthesis of 4-iso-Butylphenyl Alkyl Sulfide Analogs

| Alkyl Halide | Resulting Sulfide Analog | Alkyl Chain Characteristics |

|---|---|---|

| Iodomethane | 4-iso-Butylphenyl methyl sulfide | Shorter chain |

| 1-Bromopropane | 4-iso-Butylphenyl n-propyl sulfide | Longer linear chain |

| 2-Bromopropane | 4-iso-Butylphenyl isopropyl sulfide | Branched chain |

This table illustrates the synthesis of various analogs through the reaction of sodium 4-iso-butylbenzenethiolate with different alkyl halides.

The choice of alkyl halide is critical for introducing specific steric and electronic properties to the sulfide moiety.

Introducing substituents onto the phenyl ring is another key strategy for modifying the molecule's properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the electron density of the entire molecule, including the sulfur atom.

Systematic studies on related aromatic compounds have shown that the position and nature of substituents on a phenyl ring can alter chemical reactivity and physical properties. rsc.org For instance, adding an electron-withdrawing group (e.g., a nitro or cyano group) ortho or para to the sulfide would decrease the electron density on the sulfur, potentially affecting its oxidation potential and nucleophilicity. Conversely, an electron-donating group (e.g., a methoxy (B1213986) or amino group) would increase electron density. The synthesis of these derivatives typically requires starting with an already substituted 4-isobutylphenol (B1593399) or 4-isobutylaniline, which is then converted to the corresponding thiol before S-alkylation.

Heterocyclic Incorporations with the 4-iso-Butylphenyl Moiety

The 4-iso-butylphenyl group, a key component of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), is a popular scaffold for the development of new chemical entities. nih.gov Its incorporation into heterocyclic rings like thiazoles, triazoles, and thiadiazoles has been a fruitful area of research.

Thiazole (B1198619) and its derivatives are important five-membered heterocyclic rings containing sulfur and nitrogen. The synthesis of thiazoles containing the 4-iso-butylphenyl moiety often starts from 2-(4-isobutylphenyl)propionic acid (ibuprofen).

A common synthetic route involves converting ibuprofen into its acid hydrazide. This intermediate can then undergo condensation with various aldehydes, followed by cyclization with mercaptoacetic acid to form 1,3-thiazolidine-4-one derivatives. nih.gov Although this yields a thiazolidinone (a saturated thiazole ring) rather than an aromatic thiazole, it demonstrates a key synthetic strategy for incorporating the ibuprofen scaffold into sulfur-nitrogen heterocycles. nih.gov

Another general approach, the Hantzsch thiazole synthesis, could be adapted by reacting a thioamide derived from a 4-isobutylphenyl-containing compound with an α-haloketone.

Table 2: Representative Synthesis of a 4-iso-Butylphenyl-Thiazolidinone Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2-(4-isobutylphenyl)propionic acid | Thionyl chloride, then ethanol, then hydrazine (B178648) hydrate | 2-(4-isobutylphenyl)propanoic hydrazide |

| 2 | 2-(4-isobutylphenyl)propanoic hydrazide | Aromatic aldehyde | Acyl hydrazone derivative |

This table outlines the multi-step synthesis of thiazolidine-4-one derivatives from ibuprofen. nih.gov

Triazoles and thiadiazoles are five-membered heterocycles that have attracted significant interest in medicinal chemistry. nih.govnih.gov The synthesis of analogs featuring a 4-iso-butylphenyl group can be achieved through established cyclization reactions.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often begins with a carboxylic acid. acs.org For example, 4-isobutylbenzoic acid can be converted to its corresponding acyl hydrazide. Reaction with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions (e.g., with sodium hydroxide) to form a 3-mercapto-1,2,4-triazole. acs.org The mercapto group can be further alkylated if desired.

1,3,4-Thiadiazoles: A common route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides in the presence of an acid catalyst, such as concentrated sulfuric acid or phosphorus oxychloride. nih.govresearchgate.net Starting with a 4-isobutylphenyl-substituted thiosemicarbazide, this reaction can yield a 2-amino-5-(4-isobutylphenyl)-1,3,4-thiadiazole. The amino group can then be further modified. nih.gov

Conjugates and Hybrid Molecules Featuring this compound Substructures

The creation of hybrid molecules or conjugates involves covalently linking two or more distinct chemical scaffolds to create a new molecule with potentially synergistic or novel properties. The 4-iso-butylphenyl moiety is a common building block in such endeavors.

The heterocyclic derivatives discussed previously, such as the thiazolidinones derived from ibuprofen, are themselves examples of hybrid molecules. nih.gov These compounds merge the 4-iso-butylphenyl scaffold with a heterocyclic ring system.

More complex conjugates can be synthesized using modern synthetic techniques like "click chemistry." nih.govajgreenchem.com For example, a this compound derivative could be functionalized with a terminal alkyne or an azide (B81097) group. This functionalized molecule could then be efficiently and specifically joined to another molecule containing the complementary functional group (an azide or alkyne, respectively) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This powerful technique allows for the modular construction of complex molecular architectures, joining the 4-iso-butylphenyl sulfide substructure to peptides, carbohydrates, or other heterocyclic systems.

Integration with Other Pharmacophores

The integration of a chemical scaffold with other pharmacophores is a common strategy in medicinal chemistry to develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For a hypothetical molecule like this compound, the 4-isobutylphenyl group is a well-known moiety, most famously present in the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This group is known to fit into the hydrophobic channel of cyclooxygenase (COX) enzymes. The ethyl sulfide portion introduces a flexible, lipophilic thioether linkage.

The integration of this scaffold with other pharmacophores could theoretically be explored to target various diseases. For instance:

Anti-inflammatory Agents: The 4-isobutylphenyl moiety could be combined with pharmacophores known to inhibit other inflammatory targets, such as phosphodiesterase 4 (PDE4) or tumor necrosis factor-alpha (TNF-α). This could result in a dual-action anti-inflammatory drug.

Anticancer Agents: Certain pharmacophores, such as the quinazoline (B50416) core found in many tyrosine kinase inhibitors, could be linked to the this compound structure. The goal would be to create a molecule that combines the potential cell-targeting properties of the isobutylphenyl group with the enzymatic inhibition of the anticancer pharmacophore.

Neuroprotective Agents: Pharmacophoric groups with antioxidant properties, such as hindered phenols or certain heterocyclic systems, could be incorporated to explore potential applications in neurodegenerative diseases.

The linkage of these pharmacophores would likely occur at the phenyl ring or by modification of the ethyl sulfide chain. The sulfide group itself could be oxidized to a sulfoxide (B87167) or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to new interactions with biological targets.

Multicomponent Hybrid System Design

Multicomponent hybrid system design is an advanced drug design strategy that involves covalently linking two or more distinct drug molecules (or pharmacophores) to create a single hybrid molecule. This approach aims to address multiple targets simultaneously, which can be particularly advantageous for complex diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.

In the context of this compound, a hybrid molecule could be designed by:

Ester or Amide Linkages: The phenyl ring could be functionalized with a carboxylic acid or an amine, allowing it to be coupled with another drug molecule containing a corresponding hydroxyl or amino group. For example, linking it to an antioxidant phenolic compound via an ester bond.

Click Chemistry: Modern synthetic methods like "click chemistry" could be employed to link the this compound scaffold to another pharmacophore with high efficiency and selectivity. This would involve introducing an azide or alkyne function onto the molecule.

Spectroscopic Elucidation and Advanced Structural Characterization of 4 Iso Butylphenyl Ethyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the elucidation of the carbon-hydrogen framework of organic molecules. For 4-iso-Butylphenyl ethyl sulfide (B99878), both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for an unambiguous assignment of all atoms in the structure.

High-Resolution ¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 4-iso-Butylphenyl ethyl sulfide is expected to exhibit distinct signals corresponding to the ethyl and isobutyl groups, as well as the aromatic protons.

Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) protons (-S-CH ₂-CH₃) and a triplet for the methyl protons (-S-CH₂-CH ₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Isobutyl Group: The isobutyl group will show a doublet for the two methyl protons (-CH(CH ₃)₂), a multiplet for the methine proton (-CH (CH₃)₂), and a doublet for the methylene protons attached to the aromatic ring (Ar-CH ₂-CH(CH₃)₂).

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to two doublets, characteristic of an AA'BB' system. The protons ortho to the sulfide group will appear as one doublet, and the protons ortho to the isobutyl group will appear as another.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Aliphatic Carbons: The spectrum will show distinct signals for the two carbons of the ethyl group and the four carbons of the isobutyl group. The chemical shifts of these carbons are influenced by their proximity to the sulfur atom and the aromatic ring.

Aromatic Carbons: The para-substituted benzene ring will display four signals: two for the substituted carbons (C-S and C-isobutyl) and two for the unsubstituted carbons. The carbon attached to the sulfur atom will be deshielded compared to the other aromatic carbons.

Predicted NMR Data for this compound:

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ethyl -CH₃ | Triplet | ~15 ppm |

| Ethyl -CH₂- | Quartet | ~28 ppm |

| Isobutyl -CH(CH₃)₂ | Doublet | ~22 ppm |

| Isobutyl -CH(CH₃)₂ | Multiplet | ~30 ppm |

| Isobutyl -CH₂- | Doublet | ~45 ppm |

| Aromatic CH (ortho to S) | Doublet | ~130 ppm |

| Aromatic CH (ortho to isobutyl) | Doublet | ~129 ppm |

| Aromatic C-S | Singlet | ~135 ppm |

| Aromatic C-isobutyl | Singlet | ~140 ppm |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the quartet of the ethyl's methylene protons and the triplet of its methyl protons would confirm their connectivity. Similarly, correlations would be observed between the protons of the isobutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For example, the methylene protons of the ethyl group would show a correlation to the aromatic carbon attached to the sulfur atom, confirming the ethyl-sulfur-aryl linkage.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of its functional groups.

Characteristic Absorption Bands of the Sulfide Linkage

The C-S stretching vibration is a key feature in the infrared and Raman spectra of sulfides. For alkyl aryl sulfides, the C(aryl)-S stretch typically appears in the region of 600-700 cm⁻¹. The C(alkyl)-S stretch is generally found in the range of 600-800 cm⁻¹. These bands can sometimes be weak and may overlap with other vibrations.

Aromatic Ring Vibrations and Substituent Effects

The presence of the para-substituted benzene ring will give rise to several characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations are particularly diagnostic of the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region.

The isobutyl and ethyl substituents will also contribute to the spectrum with their characteristic C-H stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1365-1465 cm⁻¹, respectively.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.

The electron impact (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern of alkyl aryl sulfides is well-documented and typically involves several key pathways. tandfonline.comnih.gov

α-Cleavage: Cleavage of the bond alpha to the sulfur atom is a common fragmentation route. This can lead to the loss of an ethyl radical (•CH₂CH₃) to form a [M - 29]⁺ ion, or the loss of an isobutylphenyl radical to form a [C₂H₅S]⁺ ion.

β-Cleavage: Cleavage of the bond beta to the sulfur atom in the isobutyl group can lead to the loss of a propyl radical (•C₃H₇) to form a [M - 43]⁺ ion.

McLafferty-type Rearrangement: Rearrangement reactions can also occur, leading to characteristic fragment ions.

Aromatic Fragmentation: The aromatic ring can also fragment, though this is often less favorable than the cleavage of the alkyl chains.

The relative abundance of these fragment ions provides a characteristic fingerprint for the molecule. Studies on analogous sulfides show that the fragmentation is influenced by the nature of the alkyl and aryl groups. tandfonline.comnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₂H₅]⁺ |

| 137 | [M - C₄H₉]⁺ |

| 61 | [C₂H₅S]⁺ |

Computational Chemistry and Theoretical Studies of 4 Iso Butylphenyl Ethyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations can be used to predict the most stable three-dimensional arrangement of atoms in 4-iso-butylphenyl ethyl sulfide (B99878), known as its optimized molecular geometry. This involves determining key structural parameters.

Furthermore, DFT is instrumental in mapping the electronic landscape of the molecule. The distribution of electron density can be visualized, and the molecular electrostatic potential (MEP) surface can be generated. The MEP surface highlights regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. This information is vital for predicting how the molecule will interact with other chemical species.

Illustrative Optimized Geometrical Parameters of 4-iso-Butylphenyl Ethyl Sulfide Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (Aryl) | ~1.78 Å |

| Bond Length | C-S (Ethyl) | ~1.82 Å |

| Bond Angle | C-S-C | ~103° |

| Dihedral Angle | C-C-S-C | Variable (describes conformation) |

Note: The values in this table are illustrative and represent typical ranges for similar sulfide compounds. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, while the LUMO would be distributed over the aromatic system.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. mdpi.com

Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.8 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.7 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.65 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.85 |

| Global Electrophilicity Index | ω | χ² / (2η) | 2.34 |

Note: These values are for illustrative purposes and would be determined through specific quantum chemical calculations.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and interactions with its environment.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like this compound. The iso-butyl and ethyl groups attached to the phenyl sulfide core can rotate, leading to a variety of possible three-dimensional shapes or conformers.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. mdpi.com This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. The simulations are typically performed in a simulated solvent environment to mimic real-world conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If this compound were part of a series of related compounds tested for a specific biological effect, QSAR could be a valuable tool.

In a QSAR study, various molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity.

A successful QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key molecular features that contribute to the desired activity.

Guide the design of more potent and selective molecules.

The applicability of QSAR for this compound would depend on the availability of a dataset of structurally similar compounds with measured biological activity.

Reaction Mechanism Modeling

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound. For example, the oxidation of the sulfide group to a sulfoxide (B87167) or sulfone is a common reaction. Theoretical methods can be employed to model the entire reaction pathway, from reactants to products, through the transition state.

By calculating the energies of the reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). The geometry of the transition state can also be determined, offering a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. These computational insights can help in optimizing reaction conditions and in understanding the factors that control the reaction's outcome.

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org The rate of the reaction is then determined by the rate at which this complex proceeds to form products. wikipedia.org

For this compound, a common reaction amenable to TST analysis is the oxidation of the sulfur atom to form a sulfoxide and subsequently a sulfone. Computational methods, such as Density Functional Theory (DFT), would be employed to model this process. The reaction coordinate would be defined as the trajectory of the atoms as the oxidizing agent approaches the sulfur atom and the new sulfur-oxygen bond forms.

Reaction Coordinate Analysis: A computational analysis would map the potential energy surface of the reaction. The process involves:

Locating Stationary Points: Optimization algorithms would identify the minimum energy structures of the reactants (this compound and an oxidant, e.g., H₂O₂) and the products (4-iso-butylphenyl ethyl sulfoxide).

Identifying the Transition State (TS): A search for the first-order saddle point on the potential energy surface between reactants and products would locate the TS structure. This structure is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed starting from the TS structure to confirm that it connects the reactant and product energy minima, thus validating it as the correct transition state for the reaction.

Table 1: Hypothetical DFT-Calculated Parameters for the Oxidation of this compound This table represents typical data that would be generated from a computational study on the oxidation of the title compound.

| Parameter | Value (Unit) | Description |

| ΔH‡ (Enthalpy of Activation) | 10-15 kcal/mol | The change in enthalpy in going from reactants to the transition state. |

| ΔS‡ (Entropy of Activation) | -20 to -30 cal/mol·K | The change in entropy, typically negative for a bimolecular reaction, indicating a more ordered transition state. |

| ΔG‡ (Gibbs Free Energy of Activation) | 15-25 kcal/mol | The overall energy barrier at a standard temperature (e.g., 298 K), determining the reaction rate. |

| Imaginary Frequency | -150 to -250 cm⁻¹ | The single imaginary vibrational frequency of the transition state structure, confirming it as a saddle point. |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and the selectivity of its reactions. For this compound, two primary types of reactivity can be considered: reactions at the sulfur atom (e.g., oxidation, alkylation) and reactions on the aromatic ring (electrophilic aromatic substitution).

Reactivity at the Sulfur Atom: The sulfur atom possesses lone pairs of electrons, making it a nucleophilic center. Its reactivity is governed by the energy and localization of the Highest Occupied Molecular Orbital (HOMO), which is typically centered on the sulfur. A higher HOMO energy indicates greater nucleophilicity and a higher susceptibility to oxidation. The ethyl and 4-iso-butylphenyl groups modulate this reactivity.

Reactivity of the Aromatic Ring: The ethylthio group (-SCH₂CH₃) is an ortho-, para-directing activator for electrophilic aromatic substitution due to the lone pairs on the sulfur atom that can be donated into the ring system. The 4-iso-butyl group is also an activating, ortho-, para-directing group. Since the para position is already occupied by the isobutyl group, electrophilic attack would be predicted to occur primarily at the ortho positions relative to the ethylthio group (positions 2 and 6).

Computational methods can quantify these predictions:

Frontier Molecular Orbital (FMO) Analysis: The shape and energy of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of electrophilic and nucleophilic attack, respectively.

Calculated Electrostatic Potential (ESP) Maps: These maps visualize electron-rich and electron-poor regions of the molecule. For this compound, the most negative potential (electron-rich) would be localized on the sulfur atom and the ortho positions of the aromatic ring.

Fukui Functions: These functions analyze the change in electron density at a specific point when an electron is added or removed, providing a quantitative measure of local reactivity and selectivity.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table shows the predicted outcomes based on the directing effects of the substituents.

| Position of Attack | Relative Predicted Reactivity | Rationale |

| C2 (ortho to -SEt) | High | Activated by the strongly ortho-, para-directing -SEt group. |

| C3 (meta to -SEt) | Low | Deactivated position relative to both substituents. |

| C5 (meta to -SEt) | Low | Deactivated position relative to both substituents. |

| C6 (ortho to -SEt) | High | Activated by the strongly ortho-, para-directing -SEt group. |

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions of this compound dictate its physical properties, such as boiling point and solubility, as well as its ability to form larger supramolecular structures. The key interacting regions of the molecule are the sulfur atom, the aromatic π-system, and the aliphatic C-H bonds of the ethyl and isobutyl groups.

Hydrogen Bonding and π-Stacking Interactions

Hydrogen Bonding: While not a classic hydrogen bond donor, the sulfur atom in the thioether moiety can act as a weak hydrogen bond acceptor. nih.govacs.org It can participate in weak C-H···S interactions with other molecules or with its own alkyl groups in certain conformations. In the presence of strong hydrogen bond donors, such as water or alcohols, a weak O-H···S hydrogen bond could form. Computational studies on analogous thioethers and thiols provide insight into the geometry and strength of these interactions. nih.govchemrxiv.orgmdpi.com

π-Stacking Interactions: The electron-rich phenyl ring is capable of engaging in π-π stacking interactions, which are crucial in supramolecular chemistry and the structure of materials. libretexts.org These interactions can occur in several geometries: wikipedia.orgacs.org

Sandwich: Face-to-face stacking (generally repulsive unless one ring is electron-poor).

Parallel-Displaced: A staggered face-to-face arrangement, which is typically favorable.

T-shaped (or Edge-to-Face): The edge of one ring (positive C-H groups) points towards the face of another (negative π-cloud).

The 4-iso-butyl substituent would sterically hinder a perfect sandwich or parallel-displaced arrangement but would not prevent T-shaped or offset stacking interactions. These interactions are a combination of electrostatic and dispersion forces.

Table 3: Typical Geometries and Energies of Non-Covalent Interactions for Aryl Sulfides This data is based on computational studies of analogous benzene (B151609) and thioether systems.

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) |

| O-H···S (Thioether) | ~3.0 - 3.5 | -1 to -3 |

| C-H···S (Thioether) | ~3.5 - 4.0 | -0.5 to -1.5 |

| π-π (Parallel-Displaced) | ~3.4 - 3.8 (interplanar) | -2 to -4 |

| C-H···π (T-shaped) | ~2.5 - 3.0 (H to ring centroid) | -1 to -2.5 |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the behavior of this compound by altering its conformational equilibrium and modulating its reactivity. frontiersin.org The flexible ethyl and isobutyl groups can adopt numerous conformations, and the orientation of the ethylthio group relative to the phenyl ring can also vary.

Solvent Effects on Conformation: Computational modeling can predict how the conformational landscape changes with solvent polarity. This is often done using:

Implicit Solvent Models: Such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

Explicit Solvent Models: Where individual solvent molecules are included in the calculation, allowing for the direct simulation of specific interactions like hydrogen bonding.

Solvent Effects on Reactivity: Solvents can alter reaction rates and selectivity by:

Stabilizing or destabilizing reactants, products, and transition states: A polar solvent will preferentially stabilize charged or highly polar species. For a reaction where the transition state is more polar than the reactants (as is common), a polar solvent will lower the activation energy and accelerate the rate.

Direct Participation: Solvents can act as catalysts or reagents, or they can form a "cage" around the reactants, influencing their approach to one another. Polyethylene glycol (PEG), for instance, has been used as a solvent that can facilitate C-S bond formation reactions. wikipedia.org

Advanced Methodologies in 4 Iso Butylphenyl Ethyl Sulfide Research

Electrochemical Studies of 4-iso-Butylphenyl Ethyl Sulfide (B99878)

While specific electrochemical studies on 4-iso-butylphenyl ethyl sulfide are not extensively documented in publicly available literature, its redox behavior can be inferred from the electrochemical characteristics of similar thioethers and aromatic sulfides.

Redox Behavior and Electron Transfer Mechanisms

The electrochemical behavior of this compound is expected to be centered around the sulfur atom of the ethyl sulfide group. The lone pairs of electrons on the sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone under appropriate electrochemical conditions. The oxidation potential would be influenced by the nature of the solvent and the supporting electrolyte used in the electrochemical cell.

The electron transfer mechanism for the oxidation of thioethers typically involves a one-electron transfer to form a radical cation, which can then undergo further reactions. The stability of this radical cation is influenced by the substituents on the aromatic ring. The iso-butyl group, being an electron-donating group, would slightly increase the electron density on the phenyl ring, which could in turn affect the oxidation potential of the sulfide group.

Voltammetric Analysis

Cyclic voltammetry (CV) would be a primary technique to investigate the redox processes of this compound. A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would reveal the oxidation and reduction potentials of the compound. It is anticipated that the oxidation of the sulfide group would be an irreversible process, as is common for many organic sulfides. The shape of the voltammetric peaks and their dependence on the scan rate could provide insights into the kinetics of the electron transfer reactions. researchgate.net

Chromatography Techniques for Purification and Analysis

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. A reversed-phase HPLC method would likely be the most suitable approach.

A potential HPLC method could be developed using a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The composition of the mobile phase would be optimized to achieve good resolution and a reasonable retention time for the compound. Detection could be accomplished using a UV detector, with the detection wavelength set to a value where the aromatic ring of the compound exhibits strong absorbance.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the compound would be injected into the GC, where it is vaporized and separated from any impurities on a capillary column. thermofisher.com A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification and the detection of any impurities. The use of a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), in conjunction with or as an alternative to a mass spectrometer, can provide enhanced sensitivity and selectivity for sulfur-containing compounds. gcms.czlabrulez.com

Table 2: Illustrative GC-MS Parameters for Purity Assessment of this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (1 min hold), then ramp to 300 °C at 15 °C/min (5 min hold) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 40-450 amu |

Spectroscopic Investigations under Varying Environmental Conditions

Spectroscopic techniques are vital for characterizing the structure and properties of this compound. Investigating the compound under varying environmental conditions, such as temperature and solvent polarity, can provide deeper insights into its molecular behavior.

Changes in temperature can affect the vibrational and rotational energy levels of the molecule, which can be observed in its infrared (IR) and Raman spectra. For instance, an increase in temperature might lead to broadening of the spectral bands.

The polarity of the solvent can influence the electronic transitions of the molecule, which can be monitored using UV-Visible spectroscopy. A shift in the wavelength of maximum absorbance (λmax) with changing solvent polarity (solvatochromism) can provide information about the nature of the electronic transitions and the interaction of the molecule with the solvent. For aromatic sulfides, a bathochromic (red) or hypsochromic (blue) shift may be observed depending on the specific electronic transition and the nature of the solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for structural elucidation. While routine NMR is typically performed at a single temperature in a standard solvent like deuterated chloroform (B151607) (CDCl₃), conducting experiments at variable temperatures can reveal information about conformational changes or restricted rotation within the molecule, for example, around the C-S bonds.

Temperature-Dependent Spectroscopic Analysis

The influence of temperature on the spectroscopic signatures of this compound offers a window into its vibrational and conformational dynamics. While specific studies focusing exclusively on the temperature-dependent spectroscopy of this compound are not widely available in public literature, the principles can be inferred from studies on analogous aromatic and sulfide-containing molecules.

In a typical scenario, variations in temperature can lead to noticeable changes in spectroscopic data. For instance, in infrared (IR) spectroscopy, an increase in temperature can cause broadening of absorption bands due to increased molecular motion and a higher population of excited vibrational states. Conversely, at lower temperatures, these bands tend to become sharper, and finer structural details may be resolved.

Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, temperature changes can affect the chemical shifts and coupling constants. For a molecule like this compound, temperature variations can influence the rate of conformational changes, such as the rotation around the C-S bond or the bonds within the isobutyl group. This can lead to changes in the appearance of the NMR spectrum, with distinct signals at low temperatures potentially coalescing into broader peaks at higher temperatures as the rate of exchange between different conformations increases. The chemical shift of certain protons, particularly those involved in or influenced by hydrogen bonding (if applicable in a given matrix), can also be temperature-dependent. nih.gov

A hypothetical representation of temperature effects on the 1H NMR spectrum of this compound is presented below.

Interactive Data Table: Hypothetical Temperature Effects on 1H NMR Chemical Shifts of this compound

| Temperature (°C) | Aromatic Protons (ppm) | -S-CH2- Protons (ppm) | Isobutyl CH Protons (ppm) | Isobutyl CH3 Protons (ppm) |

| -20 | 7.25 | 2.90 | 1.85 | 0.90 |

| 25 | 7.28 | 2.93 | 1.88 | 0.92 |

| 70 | 7.31 | 2.96 | 1.91 | 0.94 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential trends.

Solvent Effects on Spectral Signatures

The choice of solvent can significantly alter the spectroscopic properties of this compound by influencing its electronic environment and intermolecular interactions. The study of these solvent effects, known as solvatochromism in UV-Vis spectroscopy, provides critical information about the compound's ground and excited state polarity.

In UV-Vis spectroscopy, a change in solvent polarity can lead to shifts in the absorption maxima (λmax). For non-polar compounds, the effects are generally minimal. However, for molecules with polarizable groups like the sulfide linkage and the aromatic ring in this compound, the choice of solvent can be significant. Polar solvents might stabilize the ground or excited state differently, leading to either a bathochromic (red) or hypsochromic (blue) shift.

In NMR spectroscopy, the solvent can influence chemical shifts through various mechanisms, including magnetic anisotropy of the solvent, van der Waals interactions, and specific solute-solvent interactions such as hydrogen bonding. Aromatic solvents, for instance, can induce significant changes in the chemical shifts of nearby protons due to their ring currents. nih.gov

The following interactive data table illustrates hypothetical solvent effects on the primary UV-Vis absorption band of this compound.

Interactive Data Table: Hypothetical Solvent Effects on the UV-Vis Absorption Maximum (λmax) of this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 258 |

| Chloroform | 4.81 | 261 |

| Dichloromethane | 8.93 | 262 |

| Acetone | 20.7 | 264 |

| Acetonitrile | 37.5 | 265 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential trends based on general principles of solvatochromism.

By systematically studying these effects, researchers can build a more complete picture of the molecular behavior of this compound under various conditions, which is essential for its potential applications in different chemical environments.

Potential Applications and Future Directions in 4 Iso Butylphenyl Ethyl Sulfide Research

Applications in Advanced Organic Synthesis

Aryl sulfides, such as 4-iso-butylphenyl ethyl sulfide (B99878), are recognized as valuable intermediates and building blocks in modern organic synthesis. numberanalytics.comresearchgate.net